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(2,3-Dimethoxypyridin-4-

yl)methanol

Cat. No.: B14020816

Get Quote

Executive Summary
(2,3-Dimethoxypyridin-4-yl)methanol (CAS 1783326-00-0) is a specialized heterocyclic

building block that has emerged as a critical pharmacophore in the development of next-

generation anti-tuberculosis agents and kinase inhibitors.

Its primary significance lies in its role as a bioisostere for lipophilic aromatic rings (such as

naphthalene or quinoline) in drug discovery. By replacing these carbocycles with the electron-

rich, polar 2,3-dimethoxypyridine core, medicinal chemists can significantly lower logP

(lipophilicity) and reduce off-target cardiotoxicity (specifically hERG channel inhibition), while

maintaining on-target potency. It is notably the key intermediate for TBAJ-876, a Phase II

clinical candidate for multi-drug resistant tuberculosis (MDR-TB) designed to supersede

Bedaquiline.
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Property Specification

CAS Number 1783326-00-0

IUPAC Name (2,3-Dimethoxypyridin-4-yl)methanol

Molecular Formula C₈H₁₁NO₃

Molecular Weight 169.18 g/mol

Appearance White to off-white solid or colorless viscous oil

Solubility
Soluble in DMSO, Methanol, DCM, Ethyl

Acetate; Sparingly soluble in water

pKa (Calculated) ~3.5 (Pyridine nitrogen); ~13.5 (Hydroxyl group)

Storage
2–8°C, Hygroscopic; Store under inert gas

(Argon/Nitrogen)

Synthetic Routes & Process Chemistry
The synthesis of (2,3-Dimethoxypyridin-4-yl)methanol requires precise control of

regioselectivity, as the pyridine ring is electron-rich and prone to electrophilic attack at multiple

positions. The most robust industrial route proceeds via the directed ortho-lithiation of 2,3-

dimethoxypyridine.

Protocol: Regioselective Formylation & Reduction
Source Grounding: Based on methodologies described in WO2017155909 and J. Med. Chem.

optimization studies.

Step 1: Lithiation and Formylation
Reagents: 2,3-Dimethoxypyridine (Starting Material),

-Butyllithium (

-BuLi), DMF, dry THF.

Setup: Flame-dried 3-neck flask under Argon atmosphere.
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Procedure:

Dissolve 2,3-dimethoxypyridine in anhydrous THF.

Cool the solution to -78°C (Critical for regiocontrol at C4 position).

Add

-BuLi (1.1 eq) dropwise. Stir for 1 hour to generate the 4-lithio species.

Add anhydrous DMF (1.5 eq) slowly.

Allow to warm to 0°C and quench with saturated NH₄Cl.

Result: 2,3-Dimethoxyisonicotinaldehyde.[1]

Step 2: Reduction to Alcohol
Reagents: 2,3-Dimethoxyisonicotinaldehyde, Sodium Borohydride (NaBH₄), Ethanol.[1]

Procedure:

Dissolve the aldehyde in Ethanol.[1]

Cool to -40°C (Low temperature prevents over-reduction or side reactions with the

methoxy groups).

Add NaBH₄ (0.5 eq) portion-wise.

Monitor via TLC/LCMS until aldehyde is consumed (~45 min).

Quench with acetone, concentrate, and partition between EtOAc/Water.

Purification: Silica gel chromatography (0-5% MeOH in DCM).

Visual Workflow: Synthesis Pathway

2,3-Dimethoxypyridine 4-Lithio Intermediate
(-78°C)

n-BuLi, THF 2,3-Dimethoxy-
isonicotinaldehyde

DMF, Quench (2,3-Dimethoxypyridin-
4-yl)methanol

NaBH4, EtOH, -40°C
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Figure 1: Regioselective synthesis of the target alcohol via directed ortho-lithiation.

Medicinal Chemistry Utility: The "Bedaquiline
Evolution"
The most authoritative application of this scaffold is in the optimization of diarylquinoline

antibiotics.

Case Study: TBAJ-876 vs. Bedaquiline
Bedaquiline is a lifesaving drug for MDR-TB but suffers from a very long half-life (months) and

significant hERG channel blockade (QTc prolongation risk).[2] This is largely due to its high

lipophilicity (cLogP ~7.2) driven by a naphthalene ring.

The Solution: Researchers replaced the naphthalene unit with the 2,3-dimethoxypyridin-4-yl

moiety.

Effect 1 (Lipophilicity): The pyridine nitrogen and methoxy groups lower cLogP significantly,

improving clearance rates.

Effect 2 (Safety): The specific electronic distribution of the 2,3-dimethoxypyridine ring

reduces affinity for the hERG potassium channel, mitigating cardiac risk.

Effect 3 (Potency): The scaffold maintains critical pi-stacking interactions within the ATP

synthase target of Mycobacterium tuberculosis.

Structural Logic Diagram
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Figure 2: Medicinal chemistry rationale for selecting the 2,3-dimethoxypyridine scaffold.

Functional Reactivity & Handling
For researchers utilizing this building block, the primary reactive handle is the C4-

hydroxymethyl group.

Key Transformations
Activation: The alcohol is readily converted to a mesylate (MsCl/TEA) or chloride (SOCl₂) for

nucleophilic substitution.

Note: The 2,3-dimethoxy substitution makes the pyridine ring electron-rich; avoid harsh

Lewis acids that might demethylate the positions 2 or 3.

Oxidation: Can be oxidized back to the aldehyde (MnO₂ or Swern) for reductive amination

reactions.
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Etherification: Mitsunobu coupling with phenols allows the construction of ether-linked biaryl

systems (common in kinase inhibitors).

Safety & Stability
Hygroscopicity: The presence of the pyridine nitrogen and alcohol makes the compound

hygroscopic. Weighing should be performed quickly or in a glovebox.

Stability: Stable in solution for 24-48 hours. Long-term storage in solution (e.g., DMSO

stocks) should be at -20°C to prevent slow oxidation to the carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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